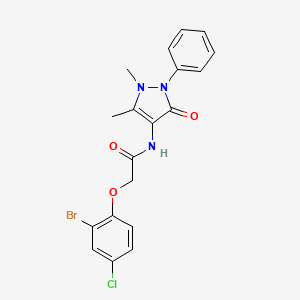![molecular formula C25H23N3O3 B15006112 N'-[(3Z)-1-(diphenylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybutanehydrazide](/img/structure/B15006112.png)
N'-[(3Z)-1-(diphenylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybutanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(3Z)-1-(DIPHENYLMETHYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBUTANEHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-1-(DIPHENYLMETHYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBUTANEHYDRAZIDE typically involves the condensation of an indole derivative with a hydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(3Z)-1-(DIPHENYLMETHYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBUTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
N’-[(3Z)-1-(DIPHENYLMETHYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBUTANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N’-[(3Z)-1-(DIPHENYLMETHYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBUTANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- **2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide derivatives
Uniqueness
N’-[(3Z)-1-(DIPHENYLMETHYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-HYDROXYBUTANEHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H23N3O3 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
N-(1-benzhydryl-2-hydroxyindol-3-yl)imino-4-hydroxybutanamide |
InChI |
InChI=1S/C25H23N3O3/c29-17-9-16-22(30)26-27-23-20-14-7-8-15-21(20)28(25(23)31)24(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15,24,29,31H,9,16-17H2 |
Clé InChI |
DFIHSXPNRGUOLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=CC=CC=C4C(=C3O)N=NC(=O)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenyl-2-(piperidin-1-yl)pyridine-3-carbohydrazide](/img/structure/B15006047.png)
![2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B15006059.png)

![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15006065.png)

![7-(Benzyloxy)-2,4-dimethyl-2,3-dihydro-9ah-furo[2,3-b]chromen-9a-yl acetate](/img/structure/B15006086.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}acetamide](/img/structure/B15006093.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006101.png)
![1-(4-methylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B15006104.png)

![4-{[(3-{[(2E)-4-(1,3-benzodioxol-5-yl)butan-2-ylidene]amino}-2-imino-4-oxo-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid](/img/structure/B15006109.png)
![1-(furan-2-ylmethyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15006110.png)
